Cas no 1803969-33-6 (4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine structure
1803969-33-6 structure
商品名:4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine
CAS番号:1803969-33-6
MF:C7H6BrF3N2O2
メガワット:287.033951282501
CID:4929904

4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C7H6BrF3N2O2/c8-4-1-3(2-12)5(6(14)13-4)15-7(9,10)11/h1H,2,12H2,(H,13,14)
    • InChIKey: VCYOJHKOFNZQOD-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(CN)=C(C(N1)=O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 349
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 64.4

4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022003821-1g
4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine
1803969-33-6 97%
1g
$1,814.40 2022-04-02
Alichem
A022003821-500mg
4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine
1803969-33-6 97%
500mg
$1,038.80 2022-04-02

4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine 関連文献

4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine (CAS No. 1803969-33-6)

4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine, identified by the CAS number 1803969-33-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and applications in drug development. The presence of multiple functional groups, including an aminomethyl side chain, a bromo substituent, a hydroxy group, and a trifluoromethoxy moiety, makes this molecule a versatile intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The structural features of 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine contribute to its unique chemical properties and reactivity. The aminomethyl group (-CH₂NH₂) introduces a nucleophilic center, facilitating nucleophilic substitution reactions, while the bromo atom (Br) serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The hydroxy group (-OH) can participate in hydrogen bonding interactions and may influence the solubility and metabolic stability of the compound. Additionally, the trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making it a common feature in drug candidates designed to improve pharmacokinetic profiles.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Research has demonstrated that pyridine-based compounds exhibit inhibitory effects on various enzymes and receptors involved in critical biological pathways. For instance, modifications of the pyridine core have been explored in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The compound 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine holds promise as a building block for designing novel kinase inhibitors by leveraging its reactive functional groups.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule drugs targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. Small molecules that can modulate PPIs have emerged as a promising therapeutic strategy. The structural complexity of 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine, with its multiple substituents, allows for precise tuning of interactions with target proteins through structure-based drug design approaches.

Recent advancements in computational chemistry have further enhanced the utility of this compound in drug discovery. Molecular docking studies have been employed to predict binding affinities and optimize lead compounds based on their interaction with biological targets. The presence of both polar (aminomethyl, hydroxy) and non-polar (bromo, trifluoromethoxy) functional groups enables favorable interactions with diverse protein binding sites, making it an attractive scaffold for virtual screening campaigns.

The pharmaceutical industry has also shown interest in this compound due to its potential role in developing antiviral and antibacterial agents. Pyridine derivatives have been reported to interfere with viral replication mechanisms by inhibiting essential enzymes or disrupting protein-protein interactions. For example, modifications of the pyridine ring have been explored in the development of inhibitors against viral proteases and polymerases. The structural features of 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine, particularly the combination of an aminomethyl group and halogen substituents, make it a promising candidate for further exploration in antiviral drug discovery.

In addition to its therapeutic potential, this compound serves as an important intermediate in synthetic organic chemistry. The strategic placement of functional groups allows for diverse synthetic pathways, enabling chemists to construct complex molecules with tailored properties. Researchers have utilized this compound as a precursor in multi-step syntheses aimed at developing novel agrochemicals and specialty chemicals. Its versatility underscores its importance as a tool compound in industrial research and development.

The synthesis of 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine involves several key steps that highlight modern synthetic methodologies. One common approach begins with the bromination of a pyridine precursor followed by selective hydroxymethylation and trifluoromethylation at specific positions on the ring. These transformations often employ transition metal catalysts to ensure high regioselectivity and yield. Recent innovations in catalytic systems have further improved the efficiency of these reactions, making them more sustainable and scalable for industrial applications.

The safety profile of this compound is another critical consideration in its application across various fields. While it does not pose significant hazards under standard laboratory conditions, appropriate handling procedures must be followed to ensure worker safety. Storage should be conducted in cool, dry environments away from incompatible substances such as strong oxidizers or acids. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is recommended when handling this compound to minimize exposure risks.

As research continues to uncover new applications for pyridine derivatives, compounds like 4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine are expected to play an increasingly important role in drug discovery pipelines. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into clinical therapies that address unmet medical needs. The ongoing development of innovative synthetic strategies will also contribute to expanding the chemical toolbox available for constructing next-generation therapeutics.

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